The synthesis of Seperidol hydrochloride involves several key steps, primarily focusing on modifying the haloperidol structure. The process typically begins with the alkylation of piperidine derivatives, which serve as the foundational scaffold for the compound.
The molecular structure of Seperidol hydrochloride can be represented by its chemical formula, which is derived from its haloperidol base structure.
Seperidol hydrochloride undergoes various chemical reactions that are significant for its pharmacological activity and metabolic processing:
Seperidol hydrochloride exerts its therapeutic effects primarily through the blockade of dopamine D2 receptors in the central nervous system:
The physical and chemical properties of Seperidol hydrochloride are critical for its formulation and therapeutic use:
Seperidol hydrochloride has several scientific and clinical applications:
The butyrophenone class emerged from systematic research initiated by Paul Janssen and collaborators at Janssen Pharmaceutica during the 1950s. This work aimed to modify opioid analgesic scaffolds—specifically phenoperidine and methadone derivatives—to eliminate narcotic properties while enhancing neuroleptic activity. Key structural innovations included replacing the propiophenone moiety with a butyrophenone group, yielding compounds with potent dopamine receptor antagonism [1] [3].
Haloperidol (R-1625), synthesized on February 11, 1958, became the archetypal butyrophenone antipsychotic. Its efficacy in schizophrenia and mania validated butyrophenones as a viable alternative to phenothiazines [1]. Subsequent derivatives explored halogen substitutions and piperidine modifications to optimize pharmacokinetics and receptor affinity. Seperidol hydrochloride (R9298) arose from this investigative wave, characterized by a 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(4-fluorophenyl) backbone and hydroxylated piperidine tail. Preclinical studies in the 1960s–1970s positioned it as a long-acting neuroleptic with potent dopamine D2 receptor blockade, though clinical adoption remained limited compared to haloperidol [2] [3].
Table 1: Key Milestones in Butyrophenone Development
Year | Compound | Structural Innovation | Primary Research Outcome |
---|---|---|---|
1958 | Haloperidol (R1625) | Butyrophenone substitution of propiophenone | High-potency antipsychotic devoid of opioid effects |
1960s | Trifluperidol | Trifluoromethyl group addition | Enhanced receptor affinity; clinical neuroleptic use |
1968 | Seperidol (R9298) | Chloro/trifluoromethyl-phenyl + fluorophenyl | Investigational long-acting formulation |
"Seperidol hydrochloride" designates the hydrochloride salt form of the free base 4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions, specifying:
The compound carries synonymous identifiers reflecting research or regional naming practices:
Hydrochloride salt formation (molecular formula: C₂₂H₂₂ClF₄NO₂·HCl) enhances water solubility and crystallinity, facilitating purification and formulation. The protonation site occurs at the piperidine nitrogen, generating a quaternary ammonium chloride complex [2] [7].
Table 2: Molecular Identity of Seperidol Hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular formula (base) | C₂₂H₂₂ClF₄NO₂ | Elemental analysis |
Molecular weight (base) | 443.862 g/mol | Mass spectrometry |
Molecular formula (salt) | C₂₂H₂₂ClF₄NO₂·HCl | X-ray crystallography |
Molecular weight (salt) | 480.323 g/mol | Mass spectrometry |
Stereochemistry | Achiral | Optical rotation |
SMILES structure | Cl.OC1(CCN(CCCC(=O)C2=CC=C(F)C=C2)CC1)C3=CC(=C(Cl)C=C3)C(F)(F)F | Chemical registry databases |
Butyrophenones constitute a subclass of first-generation ("typical") antipsychotics characterized by:
Seperidol hydrochloride belongs to the high-potency segment, evidenced by:
Unlike low-potency butyrophenones (e.g., lenperone), Seperidol lacks significant histaminergic or muscarinic blockade—a trait minimizing sedation but elevating extrapyramidal risk [3] [8]. Its investigational status as a long-acting injectable agent stemmed from extended central activity in rodent models, though human pharmacokinetic data remain sparse [2].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: